molecular formula C17H20FN5O2 B2898173 1-(3-Fluoro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea CAS No. 1796992-99-8

1-(3-Fluoro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea

Cat. No. B2898173
CAS RN: 1796992-99-8
M. Wt: 345.378
InChI Key: MWNUAIPESGWKPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluoro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, also known as FMU, is a synthetic compound that has been extensively studied for its potential use in scientific research. FMU is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Antimicrobial Activity

A study highlighted the synthesis of N-alkyl substituted urea derivatives, which included compounds with a morpholine moiety similar to the chemical . These derivatives exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. This suggests the potential of such compounds in developing new antimicrobial agents (Zheng et al., 2010).

Cancer Treatment Potential

Research involving the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea receptor tyrosine kinase inhibitors indicated significant activity against human chronic myeloid leukemia (CML) cell lines. These compounds, sharing structural similarities with 1-(3-Fluoro-4-methylphenyl)-3-((4-morpholinopyrimidin-2-yl)methyl)urea, showed promising potential in treating chronic myeloid leukemia and possibly other cancers (Li et al., 2019).

Chemical Synthesis and Properties

The study of heterocyclic fluorophosphoranes, including those with a structure similar to this compound, highlighted their synthesis and properties. Such research contributes to a deeper understanding of the chemical characteristics and potential applications of these compounds in various scientific fields (Dunmur & Schmutzler, 1971).

Novel Drug Candidates

Research on various N-aryl-N'-pyrimidin-4-yl ureas has led to the discovery of novel inhibitors of specific tyrosine kinases, which are crucial in the development of new anticancer agents. This research is significant for understanding the therapeutic potential of such compounds in cancer treatment (Guagnano et al., 2011).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-12-2-3-13(10-14(12)18)21-17(24)20-11-15-19-5-4-16(22-15)23-6-8-25-9-7-23/h2-5,10H,6-9,11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWNUAIPESGWKPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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